molecular formula C21H18F3N3O4 B10991329 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B10991329
M. Wt: 433.4 g/mol
InChI Key: SXLQNBLLARQDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a pyridazinone core, which is often associated with biological activity, and is further modified with methoxy and trifluoromethyl groups that can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a 3,4-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Trifluoromethylphenyl Group: The final step includes the acylation of the intermediate with a trifluoromethylphenyl acetic acid derivative, typically using reagents like carbodiimides or acid chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyridazinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s pyridazinone core is known for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. The pyridazinone core can interact with enzymes and receptors, modulating their activity. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.

    2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide: Similar structure but without the trifluoromethyl group, potentially leading to different pharmacokinetics and pharmacodynamics.

    2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide: Contains a methyl group instead of a trifluoromethyl group, which can influence its reactivity and biological activity.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide makes it unique. These groups can enhance the compound’s stability, bioavailability, and interaction with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18F3N3O4

Molecular Weight

433.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H18F3N3O4/c1-30-17-8-6-13(10-18(17)31-2)16-7-9-20(29)27(26-16)12-19(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)

InChI Key

SXLQNBLLARQDDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.